Fmoc-Ile-Gly-OH
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Description
Fmoc-Ile-Gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-Ile-Gly-OH, also known as 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it plays a crucial role in the construction of peptides, serving as a building block in the formation of larger peptide chains .
Mode of Action
The mode of action of this compound is based on its role as a protecting group in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used to prevent unwanted reactions at the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .
Biochemical Pathways
In the context of biochemical pathways, this compound is involved in the process of solid-phase peptide synthesis (SPPS) . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of Fmoc protection and deprotection . The compound is typically stored at a temperature of 2-8°C .
Properties
IUPAC Name |
2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMIIMLKAWZFO-QKKBWIMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.